

Technical Guide: Reactivity & Functionalization of 5-Chloro-3-fluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	5-Chloro-3-fluoro-2-methoxybenzaldehyde
CAS No.:	145742-35-4
Cat. No.:	B7904067

[Get Quote](#)

Executive Summary

5-Chloro-3-fluoro-2-methoxybenzaldehyde (CAS: 145742-35-4) is a trisubstituted benzaldehyde scaffold critical in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] Its value lies in its orthogonal reactivity profile: the aldehyde (C1) allows for rapid scaffold elaboration via condensation or reduction, the aryl chloride (C5) serves as a handle for transition-metal-catalyzed cross-coupling, and the fluorine (C3) provides metabolic stability and electronic modulation without being easily displaced.

This guide details the specific reactive sites of this molecule, providing validated protocols for functionalization while preserving the integrity of the core scaffold.

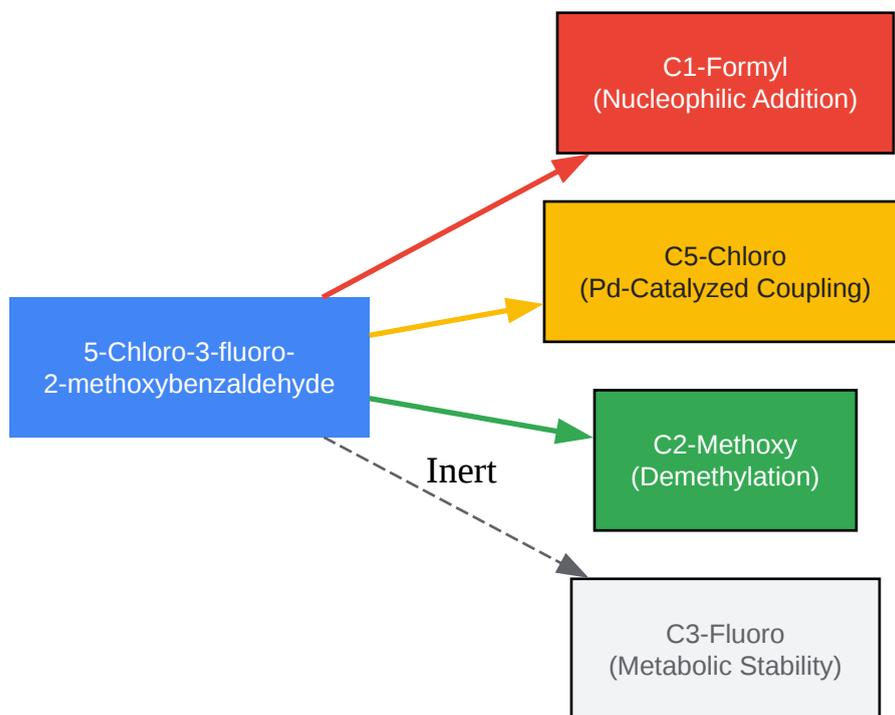
Structural Analysis & Electronic Properties

The molecule features a "push-pull" electronic system that dictates its regioselectivity.

Position	Substituent	Electronic Effect	Reactivity Potential
C1	Formyl (-CHO)	Strong EWG (Inductive/Resonance)	High. Nucleophilic addition, Condensation, Oxidation/Reduction.
C2	Methoxy (-OCH ₃)	EDG (Resonance) > EWG (Inductive)	Moderate. Demethylation to phenol; Directing group for lithiation.
C3	Fluorine (-F)	Strong EWG (Inductive)	Low. Metabolic blocker. Resistant to S _N Ar (meta to CHO).
C5	Chlorine (-Cl)	Weak EWG (Inductive)	High (Catalytic). Oxidative addition site for Pd(0).
C4/C6	Aromatic C-H	--	Low. Sterically crowded (C4) or electronically deactivated.

- Key Insight: The C3-Fluorine is strategically placed meta to the aldehyde. Unlike ortho or para fluorines, which are susceptible to Nucleophilic Aromatic Substitution (S_NAr), this fluorine is electronically insulated from nucleophilic attack, making it a robust substituent for modulating pK_a and lipophilicity in drug candidates [1].

Visualization: Reactivity Architecture



[Click to download full resolution via product page](#)

Figure 1: Orthogonal reactivity map identifying primary sites for chemical modification.

Primary Reactive Site: The C1-Formyl Group

The aldehyde is the most labile functionality. In drug discovery, it is most frequently converted to a secondary or tertiary amine via Reductive Amination.

Mechanism & Causality

The reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical:

- NaBH₄: Too strong; reduces the aldehyde to alcohol before the imine forms.
- NaBH(OAc)₃ (Sodium Triacetoxyborohydride): The gold standard. It is mild enough to not reduce the aldehyde but active enough to reduce the protonated iminium species rapidly.

Protocol: Reductive Amination (Self-Validating)

Objective: Conversion of C1-CHO to a benzylamine derivative.

- Reagents:
 - Substrate: **5-Chloro-3-fluoro-2-methoxybenzaldehyde** (1.0 equiv)
 - Amine: R-NH₂ (1.1 equiv)
 - Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
 - Reductant: NaBH(OAc)₃ (1.5 equiv)
 - Catalyst: Acetic Acid (1-2 drops, to catalyze imine formation)
- Procedure:
 - Step 1 (Imine Formation): Dissolve aldehyde and amine in DCE. Add Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT) under N₂.
 - Validation: Monitor by TLC (aldehyde spot should disappear/shift).
 - Step 2 (Reduction): Add NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.
 - Step 3 (Quench): Quench with saturated aqueous NaHCO₃.
 - Step 4 (Workup): Extract with DCM (x3). Wash combined organics with brine. Dry over Na₂SO₄.[\[2\]](#)
- Why this works: The 3-Fluoro and 2-Methoxy groups creates a slightly crowded steric environment, but the aldehyde remains accessible. The electron-withdrawing nature of the ring accelerates imine formation compared to electron-rich benzaldehydes [\[2\]](#).

Secondary Reactive Site: The C5-Aryl Chloride

The C5-Chlorine bond is weaker than the C3-Fluorine bond but stronger than C-Br. It requires specialized Palladium catalysts to facilitate Oxidative Addition, which is the rate-determining step.

Selectivity (Cl vs. F)

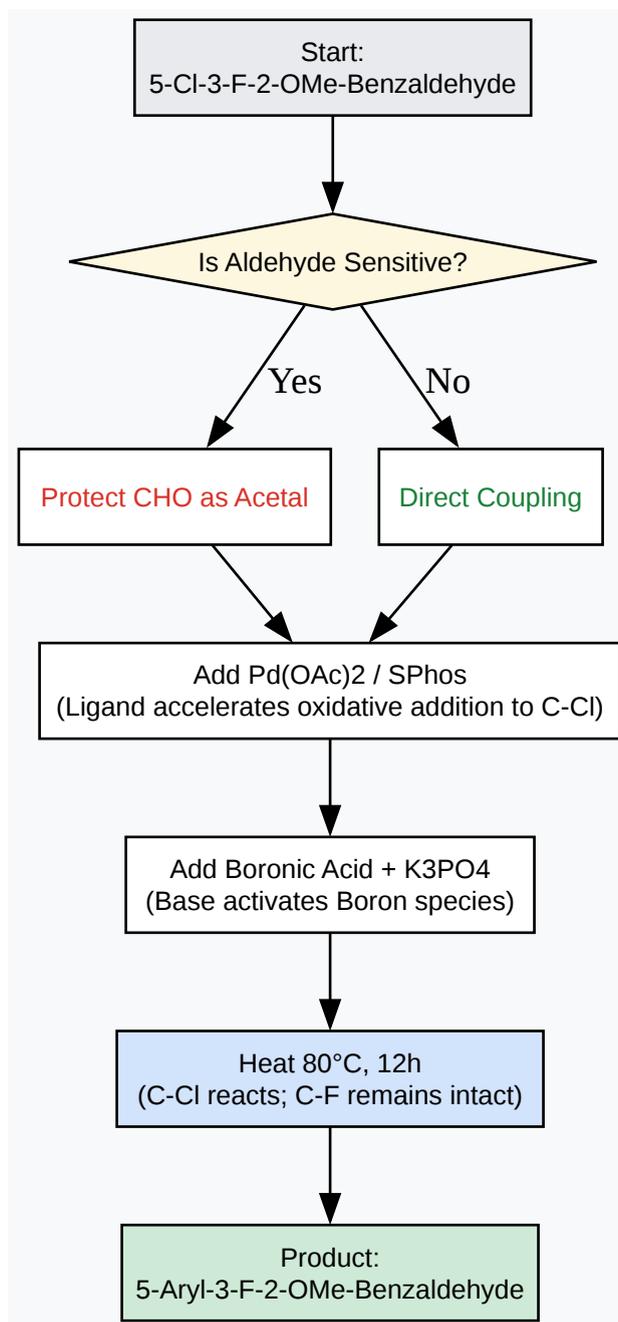
Under standard Suzuki conditions, the C-Cl bond reacts exclusively. The C-F bond requires highly specialized conditions (e.g., Ni-catalysis or harsh SNAr) to break. This allows for chemoselective arylation at C5 without protecting the fluorine.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C5 to form a biaryl system.

- Reagents:
 - Substrate: **5-Chloro-3-fluoro-2-methoxybenzaldehyde** (1.0 equiv)
 - Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
 - Catalyst: Pd(OAc)₂ (2-5 mol%)
 - Ligand: SPhos (4-10 mol%) - Crucial for activating aryl chlorides.
 - Base: K₃PO₄ (2.0 equiv)
 - Solvent: Toluene/Water (10:1)
- Procedure:
 - Step 1: Charge reaction vessel with substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
 - Step 2: Evacuate and backfill with Argon (x3). Oxygen inhibits the active Pd(0) species.
 - Step 3: Add degassed solvents.
 - Step 4: Heat to 80–100°C for 4–12 hours.
 - Validation: LC-MS will show the mass of the biaryl product. If starting material remains, add more catalyst/ligand, not temperature (to avoid aldehyde degradation).

Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Decision tree for C5-arylation, highlighting ligand choice for aryl chloride activation.

Tertiary Reactive Site: C2-Methoxy (Demethylation)

The methoxy group can be cleaved to reveal a phenol (creating a substituted salicylaldehyde). This is useful for creating intramolecular hydrogen bonds or coordinating metals.

- Reagent: Boron Tribromide (BBr₃) is preferred over HBr/AcOH to avoid side reactions with the aldehyde.
- Caution: The aldehyde is Lewis basic. BBr₃ will complex with the carbonyl oxygen first. At least 2.5 equivalents of BBr₃ are required (1 for CHO complexation, 1 for Demethylation, 0.5 excess).

Stability Note: The C3-Fluorine

Researchers often attempt Nucleophilic Aromatic Substitution (S_NAr) on the fluorine. This will likely fail or require extreme forcing conditions for this specific isomer.

- Reason: S_NAr requires an Electron Withdrawing Group (EWG) in the ortho or para position to stabilize the Meisenheimer complex.
- Situation: The CHO group is meta to the Fluorine. The Cl is meta to the Fluorine.
- Conclusion: The C3-F is electronically "locked" against nucleophilic attack, ensuring the fluorinated motif survives downstream chemistry [3].

References

- BenchChem.Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine.
- Master Organic Chemistry.Reductive Amination: Mechanism and Applications.
- WuXi AppTec.Highly Regioselective S_NAr of Polyhalogenated Benzaldehydes (QM Analysis).
- Organic Chemistry Portal.Suzuki-Miyaura Coupling: Catalyst and Ligand Selection.
- MDPI.Catalytic Reductive Amination of Aromatic Aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Benzaldehyde, 5-chloro-3-fluoro-2-methoxy- \(1 x 1 g\) | Reagentia \[reagentia.eu\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Reactivity & Functionalization of 5-Chloro-3-fluoro-2-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7904067#key-reactive-sites-on-5-chloro-3-fluoro-2-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com